2-(benzylsulfanyl)-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole
Description
This compound features a 4,5-dihydroimidazole core substituted at position 1 with a 2-(trifluoromethyl)benzoyl group and at position 2 with a benzylsulfanyl (phenylmethylthio) moiety. Synthesis likely involves condensation of a diamine precursor with aldehydes or acylating agents under controlled conditions, as seen in analogous imidazole syntheses (e.g., sodium metabisulfite-mediated cyclization in DMF at 120°C under nitrogen) .
Properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2OS/c19-18(20,21)15-9-5-4-8-14(15)16(24)23-11-10-22-17(23)25-12-13-6-2-1-3-7-13/h1-9H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRRUVCHEPQJOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzylsulfanyl)-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
This compound features an imidazole ring, a benzylsulfanyl group, and a trifluoromethylphenyl moiety. Its molecular formula is , with a molecular weight of 368.39 g/mol. The unique structure contributes to its diverse biological activities.
Synthesis
The synthesis typically involves several steps:
- Condensation Reaction : The reaction of 2-(trifluoromethyl)benzaldehyde with 2-mercapto-N-(2-phenylethyl)acetamide forms an intermediate.
- Formation of Imidazole : The intermediate is reacted with an isocyanate derivative of benzyl alcohol.
- Purification : Final purification is achieved through recrystallization or chromatography.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit antimicrobial properties against various pathogens. Notably:
- Inhibition of Mycobacterium tuberculosis : Compounds with similar scaffolds have shown activity against both drug-susceptible and resistant strains of Mycobacterium tuberculosis .
- Minimum Inhibitory Concentrations (MIC) : For related compounds, MIC values ranged from 62.5 µM to over 250 µM, indicating moderate activity against bacterial strains .
| Compound | MIC (µM) | Target Pathogen |
|---|---|---|
| 2i | 62.5 | M. tuberculosis |
| 2f | >250 | M. kansasii |
| Rivastigmine | 56.10 | AChE Inhibition |
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor:
- Acetylcholinesterase (AChE) Inhibition : Similar compounds showed IC50 values ranging from 27.04 µM to 106.75 µM, with some outperforming rivastigmine .
Anti-inflammatory Properties
Preliminary studies indicate that compounds containing the imidazole ring may possess anti-inflammatory effects:
- Mechanism : Potential inhibition of pro-inflammatory cytokines has been suggested but requires further investigation.
Anticancer Activity
Compounds structurally related to this imidazole derivative have been studied for their anticancer properties:
- Farnesyltransferase Inhibition : Certain analogs have shown promise as farnesyltransferase inhibitors, which are crucial in cancer cell proliferation .
Case Studies
Several studies highlight the biological potential of compounds similar to 2-(benzylsulfanyl)-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole :
- Study on AChE Inhibition : A series of hydrazinecarboxamides were evaluated for their ability to inhibit AChE, showing promising results comparable to existing treatments .
- Antimycobacterial Activity Evaluation : A study assessing various derivatives found that some exhibited significant activity against mycobacterial strains, suggesting a viable pathway for developing new antimycobacterial agents .
Comparison with Similar Compounds
Substituent Analysis at Position 1
The 2-(trifluoromethyl)benzoyl group distinguishes the target compound from analogs:
- Electron-Withdrawing vs. Electron-Donating Groups :
- describes a compound with a 4-(isopropoxy)benzoyl group, where the isopropoxy substituent is electron-donating. This contrast highlights how the target’s trifluoromethyl group may enhance electrophilicity and metabolic stability compared to alkoxy-substituted analogs .
- lists 1-(3-chloro-4-fluorophenyl)-substituted imidazoles, where halogen atoms provide moderate electron withdrawal but lack the steric bulk of trifluoromethyl .
Substituent Analysis at Position 2
The benzylsulfanyl group (C₆H₅CH₂S-) is compared to:
- Sulfonyl vs. Sulfanyl Groups: ’s compound features a 3-fluorobenzylsulfonyl group (-SO₂-), which is more oxidized and polar than the target’s thioether. Sulfonyl groups typically enhance solubility but reduce membrane permeability .
Core Modifications and Additional Substituents
- 4,5-Dihydroimidazole vs. Fully Aromatic Imidazoles :
- Phenyl vs. Heteroaryl Substituents: notes analogs with furan or thiophene rings at position 2, which introduce π-electron systems distinct from the benzyl group in the target .
Physicochemical and Functional Implications
- Lipophilicity : The trifluoromethyl and benzylsulfanyl groups in the target compound likely confer higher logP values compared to ’s fluorinated analogs.
- Metabolic Stability : Sulfanyl groups (as in the target) are more prone to oxidative metabolism than sulfonyl groups (), but the trifluoromethyl group may counteract this by sterically blocking enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
